2-(2,2,2-Trifluoroethyl)benzoic acid
Overview
Description
2-(2,2,2-Trifluoroethyl)benzoic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to the benzoic acid moiety. This compound is known for its unique chemical properties due to the trifluoromethyl group, which significantly influences its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where benzoic acid is treated with 2,2,2-trifluoroethanol in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The trifluoroethyl group can be reduced to form trifluoroethanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Trifluoroethanol (CF₃CH₂OH).
Substitution: Nitrobenzoic acid or bromobenzoic acid.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)benzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of trifluoroethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism by which 2-(2,2,2-trifluoroethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively.
Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethyl)benzoic acid is compared with other similar compounds to highlight its uniqueness:
2,2,2-Trifluoroethanol: Similar in structure but lacks the carboxylic acid group, resulting in different reactivity and applications.
2,2,2-Trifluoroethyl Acetate: Another related compound with an ester group instead of a carboxylic acid, leading to different chemical properties and uses.
2,2,2-Trifluoroethyl Butyrate: Similar to the benzoic acid derivative but with a longer alkyl chain, affecting its solubility and reactivity.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)5-6-3-1-2-4-7(6)8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIWLXFZJJCFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858847-76-4 | |
Record name | 2-(2,2,2-trifluoroethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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